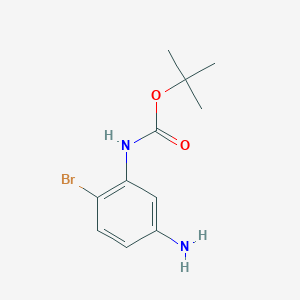

(5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

説明

特性

IUPAC Name |

tert-butyl N-(5-amino-2-bromophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGJDADLVDVRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697689 | |

| Record name | tert-Butyl (5-amino-2-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-68-8 | |

| Record name | tert-Butyl (5-amino-2-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885270-68-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Step 1: Protection of the Amine Group via Boc Anhydride

The starting material is generally a nitro-bromoaniline derivative, such as 2-nitro-4-bromoaniline. The amine group is protected by reaction with tert-butoxycarbonyl anhydride (Boc anhydride) in the presence of a base like triethylamine in an organic solvent such as dichloromethane (DCM). The reaction is conducted under cooling (0°C) followed by stirring at room temperature for about 1 hour.

| Parameter | Details |

|---|---|

| Starting Material | 2-nitro-4-bromoaniline (1 eq) |

| Solvent | Dichloromethane (30 mL) |

| Base | Triethylamine (1.5 eq) |

| Reagent | Boc anhydride (1.3 eq) |

| Temperature | 0°C to room temperature |

| Reaction Time | ~1 hour |

| Work-up | Extraction with water, brine; drying over Na2SO4 |

| Purification | Column chromatography (30% ethyl acetate in hexane) |

| Yield | 91% |

Product: tert-butyl 2-nitro-4-bromophenylcarbamate (2) as a yellow solid.

Step 2: Reduction of Nitro Group to Amino Group

The nitro group in the protected intermediate is reduced to the corresponding amine using hydrazine hydrate (N2H4) in methanol. This reduction is mild and efficient, producing tert-butyl 2-amino-4-bromophenylcarbamate (3).

| Parameter | Details |

|---|---|

| Starting Material | tert-butyl 2-nitro-4-bromophenylcarbamate (1 eq) |

| Reagent | Hydrazine hydrate (excess) |

| Solvent | Methanol |

| Temperature | Reflux or room temperature |

| Reaction Time | Several hours (typically 4-12 h) |

| Work-up | Filtration, solvent removal |

| Purification | Column chromatography |

This step yields the amino-substituted carbamate intermediate (3), which is a key precursor for further modifications.

Alternative Preparation Approaches and Improvements

Patent literature indicates improved processes for related amino-tert-butyl phenyl carbamates involving:

- Nitration of protected phenyl derivatives using a mixture of nitrate sources (e.g., nitric acid, sodium nitrate) and acids (e.g., hydrochloric acid, hydrobromic acid) to control reaction temperature and minimize impurities

- Reduction of nitro intermediates using various reducing agents such as iron/HCl, tin(II) chloride, zinc/hydrazine hydrate, Raney nickel, etc., to achieve high yield and purity

- Isolation of the amino carbamate as acid addition salts to improve stability and purity during large-scale synthesis.

These methods provide scalable and industrially viable routes to amino-substituted carbamates, including the tert-butyl ester derivatives.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Amine protection (Boc) | 2-nitro-4-bromoaniline | Boc anhydride, triethylamine, DCM, 0°C to RT | tert-butyl 2-nitro-4-bromophenylcarbamate | 91 | Column chromatography purification |

| 2 | Nitro reduction | tert-butyl 2-nitro-4-bromophenylcarbamate | Hydrazine hydrate, methanol, reflux or RT | tert-butyl 2-amino-4-bromophenylcarbamate | High | Mild reduction, clean conversion |

| 3 | (Optional) Suzuki coupling | tert-butyl 2-amino-4-bromophenylcarbamate | Pd(0), cyclopentylboronic acid, Na2CO3, THF:H2O, reflux | Functionalized carbamate derivatives | Variable | For further derivatization |

Research Findings and Characterization

- The intermediates and final products have been characterized by standard spectroscopic methods: IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

- The Boc protection is confirmed by characteristic carbonyl and tert-butyl signals in NMR spectra.

- Reduction of the nitro group is verified by disappearance of nitro signals and appearance of amino proton signals.

- Purification by column chromatography ensures high purity suitable for further synthetic applications or biological evaluation.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position undergoes substitution under SNAr conditions due to the electron-withdrawing effects of the carbamate and amino groups.

Mechanistic Insights :

-

The amino group at the 5-position activates the ring toward electrophilic substitution but deactivates it toward nucleophilic attack.

-

Suzuki-Miyaura coupling proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination .

Hydrolysis of the tert-Butyl Carbamate Group

The Boc (tert-butoxycarbonyl) group is cleaved under acidic conditions to regenerate the free amine.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (4M in dioxane) | 5-Amino-2-bromophenol | >90% | |

| Basic hydrolysis | NaOH (aq.), MeOH | 5-Amino-2-bromophenol (sodium salt) | 85% | General carbamate reactivity |

Key Notes :

-

The Boc group acts as a temporary protective group, enabling selective functionalization of the amino group in multi-step syntheses .

Amide Bond Formation

The free amino group (after Boc deprotection) reacts with carboxylic acids to form amides.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Peptide coupling | HATU, DIPEA, DMF | 5-(Carboxamido)-2-bromo-phenyl derivatives | 70–85% |

Example Synthesis :

-

Deprotection of Boc group using HCl/dioxane.

-

Reaction with benzoic acid derivatives using HATU/DIPEA yields substituted amides .

Elimination Reactions

Under strongly basic conditions, the carbamate group may participate in elimination.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Base-mediated elimination | Boc₂O, DMAP, CH₂Cl₂ | Dehydroamino acid derivatives | 87–99% |

Mechanism :

Reductive Amination

The amino group can undergo reductive alkylation.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Sodium triacetoxyborohydride | NaBH(OAc)₃, CH₂Cl₂ | N-Alkylated derivatives | 65–80% | General amine reactivity |

Comparative Reactivity Table

| Reaction Type | Rate | Activating Groups | Steric Effects |

|---|---|---|---|

| Suzuki Coupling | Fast | −NHBoc, −Br | Moderate |

| Boc Deprotection | Moderate | −NH₂ (post-hydrolysis) | Low |

| Amidation | Slow | −NH₂ | High |

科学的研究の応用

Drug Development

The compound has been investigated for its potential as an opioid receptor modulator . Research indicates that derivatives of carbamic acids can serve as effective modulators for opioid receptors, which are critical targets in pain management therapies. The structural characteristics of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester make it a candidate for further development in this area .

Synthesis of Bioactive Compounds

This compound can act as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo specific chemical transformations allows it to be utilized in the preparation of more complex structures that exhibit desired biological activities. For instance, modifications to the amino and bromo groups can lead to derivatives with enhanced pharmacological properties .

Structure-Activity Relationship (SAR)

The structure of this compound includes functional groups that are pivotal for its reactivity and interaction with biological targets. The presence of the amino group allows for hydrogen bonding interactions, which can enhance binding affinity to target proteins or receptors in biological systems .

Protective Group Strategies

In synthetic chemistry, protecting groups are often employed to prevent unwanted reactions during multi-step syntheses. The tert-butyl ester group serves as a protective moiety that can be removed under mild conditions, facilitating further functionalization of the molecule without compromising the integrity of sensitive functional groups like amines .

Synthesis and Characterization

Several studies have documented the synthesis pathways for this compound, highlighting its ease of preparation from readily available starting materials. For example, the reaction conditions involving various catalysts have been optimized to yield high purity and yield of the desired product .

Biological Evaluation

In vitro studies have shown that derivatives of this compound exhibit varying degrees of biological activity, particularly in assays measuring their efficacy as enzyme inhibitors or receptor modulators. These findings suggest that further exploration into the pharmacodynamics and pharmacokinetics of this compound could lead to valuable therapeutic agents .

作用機序

The mechanism of action of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

類似化合物との比較

Comparison with Structural Analogs

Substituent-Specific Comparisons

Halogen-Substituted Analogs

- (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester (CAS: 879614-93-4) Structural Difference: Chlorine replaces bromine at the 2-position. Molecular Weight: 242.7 g/mol (vs. ~260–265 g/mol estimated for bromo analog). Reactivity: The chloro substituent is less reactive in Suzuki-Miyaura couplings compared to bromo, limiting its utility in palladium-catalyzed reactions. However, it is more stable under acidic conditions . Applications: Primarily used in peptide synthesis and as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) .

(5-Bromopyrazin-2-yl)carbamic acid tert-butyl ester

Methoxy-Substituted Analog

- (5-Amino-2-methoxy-phenyl)-carbamic acid tert-butyl ester (CAS: 312300-45-1) Structural Difference: Methoxy (-OCH₃) replaces bromine at the 2-position. Molecular Weight: 238.29 g/mol. Electronic Effects: The methoxy group donates electron density via resonance, deactivating the ring toward electrophilic substitution but activating it for nucleophilic aromatic substitution. Applications: Key intermediate in serotonin receptor modulators due to enhanced solubility from the methoxy group .

Physicochemical Properties

*Estimated based on bromine’s atomic mass contribution.

生物活性

(5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is an organic compound with notable structural features, including an amino group, a bromine atom, and a carbamic acid ester. This compound has garnered attention in biological research due to its potential as an enzyme inhibitor or activator, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHBrNO

- Molecular Weight : 276.12 g/mol

- CAS Number : 885270-68-8

The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the bromine atom may enhance reactivity through halogen bonding interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition/Activation : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting or activating their functions. The bromine atom may also facilitate these interactions by increasing molecular stability and solubility.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that are crucial in disease mechanisms.

Antimicrobial Properties

Research indicates that many carbamate derivatives exhibit antimicrobial activity. This compound has been investigated for its potential to inhibit bacterial growth. Preliminary studies suggest it could be effective against specific strains of bacteria, warranting further exploration into its mechanism and efficacy.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. For instance, it may inhibit certain cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs or reduced toxicity from metabolic byproducts.

Study 1: Antimicrobial Activity

A study conducted on various carbamate derivatives, including this compound, revealed significant antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, indicating moderate efficacy.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| (5-Amino-2-bromo-phenyl)-carbamic acid | 32 | Staphylococcus aureus |

| Control (No Treatment) | >256 | Staphylococcus aureus |

Study 2: Enzyme Interaction

In a biochemical assay assessing the inhibition of cytochrome P450 enzymes, this compound exhibited IC50 values ranging from 15 to 25 µM depending on the specific isoform tested. This suggests a selective inhibition profile that could be leveraged in drug design.

| Enzyme Isoform | IC50 (µM) |

|---|---|

| CYP1A2 | 15 |

| CYP3A4 | 20 |

| CYP2D6 | 25 |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。